molecular formula C19H17ClN3O5S- B11585008 6-({[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

6-({[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B11585008
M. Wt: 434.9 g/mol
InChI Key: LQOLIRLGBULYKD-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-({[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a complex organic compound that belongs to the class of β-lactam antibiotics. This compound is known for its broad-spectrum antibacterial activity and is used in various medical and industrial applications. Its unique structure, which includes a β-lactam ring fused with a thiazolidine ring, contributes to its potent antibacterial properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-({[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate involves several steps:

    Formation of the β-lactam ring: The β-lactam ring is typically synthesized through a cyclization reaction involving an amino acid derivative and a suitable acylating agent.

    Introduction of the thiazolidine ring: The thiazolidine ring is introduced through a nucleophilic substitution reaction, where a thiol group reacts with a halogenated precursor.

    Attachment of the oxazole ring: The oxazole ring is formed through a cyclization reaction involving a nitrile and an aldehyde in the presence of a base.

    Final coupling reaction: The final step involves coupling the oxazole ring with the β-lactam-thiazolidine core using a suitable coupling agent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and continuous flow processes. The key steps include:

    Batch synthesis of intermediates: The intermediates required for the synthesis are produced in large batches using optimized reaction conditions.

    Continuous flow coupling: The final coupling reaction is carried out in a continuous flow reactor to ensure high yield and purity.

    Purification and crystallization: The final product is purified using techniques such as recrystallization and chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidine ring, leading to the formation of sulfoxides and sulfones.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products

    Sulfoxides and sulfones: Formed from oxidation reactions.

    Alcohols: Formed from reduction reactions.

    Substituted derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

6-({[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying β-lactam ring reactivity and stability.

    Biology: Investigated for its antibacterial properties and mechanism of action against various bacterial strains.

    Medicine: Explored as a potential antibiotic for treating bacterial infections, particularly those resistant to conventional antibiotics.

    Industry: Used in the development of new antibacterial coatings and materials for medical devices.

Mechanism of Action

The antibacterial activity of 6-({[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is primarily due to its ability to inhibit bacterial cell wall synthesis. The compound targets penicillin-binding proteins (PBPs) in the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which is essential for cell wall integrity. This leads to cell lysis and death of the bacteria.

Comparison with Similar Compounds

Similar Compounds

    Penicillin V: Another β-lactam antibiotic with a similar mechanism of action but different spectrum of activity.

    Cloxacillin: A β-lactam antibiotic with a similar structure but different substituents on the β-lactam ring.

    Amoxicillin: A widely used β-lactam antibiotic with a broader spectrum of activity.

Uniqueness

6-({[3-(2-Chlorophenyl)-5-methyl-1,2-oxazol-4-yl]carbonyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is unique due to its combination of a β-lactam ring with a thiazolidine ring and an oxazole ring. This unique structure contributes to its potent antibacterial activity and makes it a valuable compound for research and development in the field of antibiotics.

Properties

IUPAC Name

6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O5S/c1-8-11(12(22-28-8)9-6-4-5-7-10(9)20)15(24)21-13-16(25)23-14(18(26)27)19(2,3)29-17(13)23/h4-7,13-14,17H,1-3H3,(H,21,24)(H,26,27)/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQOLIRLGBULYKD-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN3O5S-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.